molecular formula C14H14N4OS B6538133 N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1172909-61-3

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6538133
CAS No.: 1172909-61-3
M. Wt: 286.35 g/mol
InChI Key: OOIGNLSRRDRXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound comprising a benzothiazole moiety linked via an amide bond to a substituted pyrazole ring. The pyrazole ring is functionalized with an ethyl group at the 1-position and a methyl group at the 5-position. This structural configuration confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and material science research .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-9(2)8-11(17-18)13(19)16-14-15-10-6-4-5-7-12(10)20-14/h4-8H,3H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIGNLSRRDRXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or bind to receptors involved in cell signaling pathways. The exact mechanism can vary depending on the biological system and the specific application .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared with structurally related benzothiazole-pyrazole carboxamides (Table 1). Key differences include substituents on the benzothiazole or pyrazole rings, which influence molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (Target) C₁₆H₁₅N₅O₂S 341.39* Ethyl (pyrazole-1), methyl (pyrazole-5)
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide C₁₆H₁₄ClN₅O₂S 375.84 Chloro (benzothiazole-6), ethyl (pyrazole-1), methyl (pyrazole-3)
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide C₁₆H₁₅N₇O₂S 377.41 Dual pyrazole rings, methyl (pyrazole-3)
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide C₁₄H₁₄N₄OS 286.35 Methyl (benzothiazole-2), ethyl (pyrazole-1)
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄O₂S₂ 356.43 Thiophene (pyrazole-3), methyl (thiophene-5)

*Calculated based on structural formula.

Key Observations:
  • Substituent Effects: Chlorination (e.g., in ) increases molecular weight and may enhance receptor binding affinity but reduce solubility.
Target Compound

The ethyl and methyl groups on the pyrazole enhance lipophilicity, promoting membrane permeability. The benzothiazole moiety is associated with anticancer and antimicrobial activities, as seen in structurally similar compounds .

Comparative Bioactivity
  • N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide : The chloro group enhances binding to hydrophobic enzyme pockets, showing efficacy in kinase inhibition assays .
  • N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide : Dual pyrazole rings improve selectivity for ATP-binding sites in cancer targets .
  • 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide : Lower molecular weight correlates with improved bioavailability but reduced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.